molecular formula C7H14ClNO B12329111 (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride

Cat. No.: B12329111
M. Wt: 163.64 g/mol
InChI Key: CNFLTPZHQBRTRQ-UKMDXRBESA-N
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Description

(1R,5S)-3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic organic compound featuring a fused oxa (oxygen) and aza (nitrogen) heteroatom system within a bicyclo[3.3.1]nonane scaffold. The stereochemistry at positions 1 and 5 (R and S configurations, respectively) is critical for its biological activity and molecular interactions. This compound is typically synthesized via sulfonylation or carboxylation reactions followed by deprotection steps, as exemplified by the use of tert-butyl carbamate (N-tboc) protection and subsequent cleavage with reagents like ZnBr₂ or HCl . The hydrochloride salt form enhances stability and solubility, making it suitable for pharmacological studies.

The 9-azabicyclo[3.3.1]nonane core is recognized as a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to mimic bioactive natural products. Derivatives of this scaffold have demonstrated diverse biological activities, including nicotinic acetylcholine receptor (nAChR) modulation, antiarrhythmic effects, and metabolic correction during vaccination .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H/t6-,7+;

InChI Key

CNFLTPZHQBRTRQ-UKMDXRBESA-N

Isomeric SMILES

C1C[C@@H]2COC[C@H](C1)N2.Cl

Canonical SMILES

C1CC2COCC(C1)N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds can yield bicyclo[3.3.1]nonane derivatives . The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Orexin Receptor Antagonism

Orexins are neuropeptides that play crucial roles in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been identified as a promising therapeutic strategy for:

  • Sleep Disorders : Compounds like (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane can inhibit orexin signaling, potentially aiding in the treatment of insomnia and other sleep-related issues.
  • Anxiety Disorders : By modulating the orexin system, this compound may help alleviate symptoms associated with anxiety.
  • Addiction Disorders : Research indicates that orexin receptor antagonists can reduce cravings and withdrawal symptoms in substance use disorders.

Neuropharmacological Research

Studies have demonstrated that (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane can influence behavioral models in rodents, showcasing its potential utility in preclinical research for understanding the mechanisms of orexin-related pathways in the brain.

Case Study 1: Orexin Receptor Antagonists in Sleep Disorders

A study published in Neuropharmacology examined the effects of various orexin receptor antagonists on sleep patterns in rodent models. The findings suggested that selective antagonism of orexin receptors significantly increased total sleep time and reduced wakefulness during the light phase of the cycle. This highlights the potential for (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane as a therapeutic agent for insomnia treatment .

Case Study 2: Behavioral Effects in Addiction Models

In a behavioral study assessing the impact of orexin receptor antagonists on addiction-related behaviors, (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane was shown to decrease drug-seeking behavior in models of cocaine addiction. The results indicated that blocking orexin receptors could mitigate cravings and reduce relapse rates among subjects previously exposed to addictive substances .

Comparative Analysis Table

Application AreaMechanism of ActionPotential Benefits
Sleep DisordersOrexin receptor antagonismImproved sleep quality
Anxiety DisordersModulation of orexin signalingReduced anxiety symptoms
Addiction TreatmentDecreased cravings through orexin blockadeLower relapse rates

Mechanism of Action

The mechanism of action of (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3,7-Diazabicyclo[3.3.1]nonane Derivatives

  • Example Compounds: 4-((1R,5S)-3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)benzonitrile (38): Features a sulfonyl group and nitrile substituent. Synthesized via sulfonylation with p-cyanophenylsulfonyl chloride, achieving 71% yield after N-tboc deprotection . (1R,5S)-3-(4-Bromophenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane Hydrochloride (39H): Substituted with a bromophenylsulfonyl group, synthesized with 99% yield using HCl for deprotection .
  • Comparison : The diaza analogues exhibit higher polarity and binding affinity for nAChRs compared to the 3-oxa-9-aza derivative. The sulfonyl groups enhance interactions with receptor sulfhydryl groups, but the absence of an oxygen atom in the bicyclo system reduces conformational flexibility .

9-Selenabicyclo[3.3.1]nonane Derivatives

  • Example Compound: 2,6-Dichloro-9-selenabicyclo[3.3.1]nonane Exhibits a selenium atom in place of nitrogen or oxygen. Selenium’s anchimeric assistance effect is >100× stronger than sulfur or nitrogen, enabling rapid nucleophilic substitution reactions .
  • Comparison : Selenium analogues show superior reactivity in click chemistry and GPx mimetic activity, making them candidates for metabolic correction during oxidative stress. However, they lack the hydrochloride salt’s stability .

3-Thia-7-azabicyclo[3.3.1]nonane Derivatives

  • Example Compound: (1R,5S,9r)-7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid Hydrochloride Substituted with a sulfur atom and benzyl group. The thia analogue’s sulfur enhances π-π stacking interactions but reduces water solubility compared to the 3-oxa derivative .

Pharmacological Activity Comparison

Compound Biological Activity Key Findings Reference
(1R,5S)-3-Oxa-9-azabicyclo[...] HCl nAChR modulation, Metabolic correction High purity (>99%), used in GPx mimetic studies; moderate receptor affinity
7-Benzyl-3-selena-7-azabicyclo[...] HClO₄ Antiarrhythmic Abolishes sustained ventricular tachycardia in dogs at 6 mg/kg; superior to lidocaine
3,7-Diazabicyclo[...] sulfonamides nAChR subtype selectivity IC₅₀ values <10 nM for α4β2 receptors; sulfonyl groups critical for potency
9-Methyl-3-oxa-7,9-diazabicyclo[...] HCl Dopamine D3 receptor ligands Structural rigidity enhances binding; lower solubility than parent compound

Key Structural and Functional Differences

Heteroatom Effects :

  • Oxygen (3-Oxa) : Enhances hydrogen bonding capacity and metabolic stability.
  • Selenium (3-Selena) : Increases reactivity and GPx activity but introduces toxicity risks.
  • Sulfur (3-Thia) : Improves lipophilicity but reduces enzymatic compatibility .

Substituent Effects :

  • Sulfonyl/Carboxyl Groups : Enhance receptor binding but may reduce blood-brain barrier penetration.
  • Benzyl Groups : Increase steric bulk, affecting target selectivity .

Biological Activity

(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic structures, which are known for their diverse pharmacological properties, including effects on the central nervous system and potential applications in cancer therapy.

  • Molecular Formula : C9H16ClNO3
  • Molecular Weight : 221.68 g/mol
  • CAS Number : 1389264-26-9

The compound features a bicyclic structure with an oxygen heteroatom and a nitrogen atom, which contribute to its unique reactivity and interaction with biological targets.

Research indicates that (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride may exert its biological effects through modulation of neurotransmitter systems, particularly by interacting with receptors in the central nervous system. Its structural analogs have shown significant binding affinity for various receptors, suggesting a potential role as a therapeutic agent in treating neurological disorders.

Case Studies and Research Findings

  • Inhibition of Class I PI3-Kinase Enzymes :
    • A study reported that compounds related to (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition is crucial for developing anti-cancer therapies as it can impede tumor growth and proliferation .
  • Anticancer Properties :
    • The compound has been explored for its anticancer potential. For instance, derivatives of bicyclic structures have demonstrated efficacy in preclinical models of cancer by inducing apoptosis in malignant cells .
  • Neuropharmacological Effects :
    • In vivo studies have indicated that related bicyclic compounds can influence neurotransmitter release and receptor activation, which may lead to therapeutic effects in conditions such as anxiety and depression .

Data Table: Summary of Biological Activity

Activity TypeCompound/AnalogEffect/OutcomeReference
Enzyme Inhibition(1R,5S)-3-oxa-9-azabicycloInhibition of Class I PI3K
Anticancer ActivityBicyclic DerivativesInduction of apoptosis
NeuropharmacologicalRelated CompoundsModulation of neurotransmitter release

Pharmacokinetics

Pharmacokinetic studies reveal that (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development in therapeutic applications. The compound's solubility and stability profiles suggest it could be formulated effectively for clinical use.

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